molecular formula C11H16N2O2 B1357665 Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate CAS No. 842137-77-3

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

Cat. No.: B1357665
CAS No.: 842137-77-3
M. Wt: 208.26 g/mol
InChI Key: JWDQKFKVGKGCCA-UHFFFAOYSA-N
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Description

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate, also known as EHCP, is a cyclic compound composed of a pyrazole ring and an ethyl carboxylate group. It has been studied and used as a starting material for the synthesis of many biologically active compounds, and has been found to have a wide range of applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate and its derivatives have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which are then cyclized to form various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. These condensed pyrazoles have potential applications in the development of new pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011).

Synthesis Under Ultrasound Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This methodology significantly reduces reaction times and improves yield, showing the utility of ethyl hexahydrocyclohepta[c]pyrazole-3-carboxylate in efficient and regioselective organic synthesis (Machado et al., 2011).

Corrosion Inhibition Properties

Derivatives of ethyl hexahydrocyclohepta[c]pyrazole-3-carboxylate have been investigated as corrosion inhibitors for mild steel in industrial processes. These derivatives exhibit high efficiency in preventing corrosion, thus offering a potential application in industrial maintenance and preservation (Dohare et al., 2017).

Synthesis of Heterocyclic Systems

Ethyl hexahydrocyclohepta[c]pyrazole-3-carboxylate is used in the synthesis of new heterocyclic systems. These systems have potential applications in the discovery and development of new drugs and materials with unique chemical properties (Chaban et al., 2020).

Properties

IUPAC Name

ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-8-6-4-3-5-7-9(8)12-13-10/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQKFKVGKGCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (0.142 mL, 2.94 mmol) was added to a stirring room temperature solution of 13 (0.6229 g, 2.94 mmol) in EtOH (2.9 mL, 1 M) under N2. The reaction was then heated to reflux until judged complete by TLC (4.5 h): The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 70:30:2 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 0.4428 g (72.3%) of 14. 1H (CDCl3, 400 MHz): δ 8.56 (1H, broad s), 4.30 (2H, q, J=7.1 Hz), 2.92-2.86 (2H, m), 2.73-2.78 (2H, m), 1.84-1.76 (2H, m), 1.65-1.57 (4H, m), 1.30 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 162.11, 150.70, 134.97, 124.58, 60.85, 32.33, 28.63, 28.32, 27.39, 24.42, 14.47 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 14.47; CH2 carbons: 60.85, 32.33, 28.63, 28.32, 27.39, 24.42; ppm. HPLC: 9.19 min.
Quantity
0.142 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6229 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Name
Yield
72.3%

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